molecular formula C7H11N3O B2432454 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole CAS No. 2253619-84-8

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole

Cat. No.: B2432454
CAS No.: 2253619-84-8
M. Wt: 153.185
InChI Key: BLXQYIORYQVKFE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyrrolidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-oxadiazole with (2R)-pyrrolidine-2-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole: A stereoisomer with similar chemical properties but different biological activity.

    2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-thiadiazole: A sulfur-containing analog with distinct reactivity and applications.

    2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-triazole: A nitrogen-rich analog with unique pharmacological properties.

Uniqueness

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole is unique due to its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXQYIORYQVKFE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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